molecular formula C9H20ClNO B2944627 rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanaminehydrochloride,cis CAS No. 2126143-86-8

rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanaminehydrochloride,cis

Cat. No.: B2944627
CAS No.: 2126143-86-8
M. Wt: 193.72
InChI Key: VNSAAQRVKDUQPC-WLYNEOFISA-N
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Description

rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanaminehydrochloride, cis is a chemical compound that belongs to the class of oxolane derivatives. It is characterized by the presence of a tert-butyl group attached to the oxolane ring, which is further connected to a methanamine group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanaminehydrochloride, cis typically involves the following steps:

    Formation of the Oxolane Ring: The initial step involves the formation of the oxolane ring through a cyclization reaction. This can be achieved by reacting a suitable diol with an acid catalyst.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced to the oxolane ring via a Friedel-Crafts alkylation reaction. This involves the use of tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amination: The methanamine group is introduced through a nucleophilic substitution reaction. This involves the reaction of the oxolane derivative with an amine source such as ammonia or an amine salt.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanaminehydrochloride, cis follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanaminehydrochloride, cis undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines are used in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives

    Reduction: Alcohol or amine derivatives

    Substitution: Various substituted oxolane derivatives

Scientific Research Applications

rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanaminehydrochloride, cis is used in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanaminehydrochloride, cis involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanaminehydrochloride, cis can be compared with other similar compounds such as:

    rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanol: This compound lacks the methanamine group and is used as an intermediate in the synthesis of the target compound.

    rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanamine: This compound lacks the hydrochloride salt and is used in similar applications but with different solubility and stability properties.

The uniqueness of rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanaminehydrochloride, cis lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

[(2R,5S)-5-tert-butyloxolan-2-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-9(2,3)8-5-4-7(6-10)11-8;/h7-8H,4-6,10H2,1-3H3;1H/t7-,8+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSAAQRVKDUQPC-WLYNEOFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(O1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1CC[C@@H](O1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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